N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine
Overview
Description
N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.089877630 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Advanced Oxidation Processes for Compound Degradation
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. Studies focus on degradation efficiencies, reaction mechanisms, and the identification of intermediates, highlighting the utility of AOPs in treating recalcitrant compounds in water and the environment (Bhat & Gogate, 2021).
Hydroaminomethylation of Oleochemicals
The rhodium-catalyzed hydroaminomethylation (HAM) of vegetable oils is discussed, demonstrating its effectiveness as a synthetic pathway to valuable functionalized bio-based compounds with potential industrial applications. This review emphasizes the versatility of HAM products as monomers in polymer chemistry and bio-based surface-active agents (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Biogenic Amines and Oxidative Stress
The antioxidant cascade of melatonin and its metabolites, including their scavenging capabilities for free radicals, is explored. This research underscores the importance of these amines in reducing oxidative stress, with potential applications in protecting against various diseases and conditions (Reiter, Tan, Jou, Korkmaz, Manchester, & Paredes, 2008).
Amyloid Imaging in Alzheimer's Disease
Progress in developing amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients is reviewed, highlighting the potential of PET amyloid imaging in early disease detection and the evaluation of new antiamyloid therapies (Nordberg, 2007).
Synthesis and Applications of Heterocyclic Compounds
The synthesis and applications of various heterocyclic compounds, including their use in creating pharmaceuticals and natural product libraries, are discussed. This review emphasizes the innovative approaches in designing novel synthetic routes for these compounds, showcasing their significance in drug discovery and development (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-2-9(3-5-10)8-12-11-6-7-15-13-11/h2-7H,8H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCXJZIYQYJNKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NOC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261544 | |
Record name | N-[(4-Methoxyphenyl)methyl]-3-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269530-62-2 | |
Record name | N-[(4-Methoxyphenyl)methyl]-3-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269530-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Methoxyphenyl)methyl]-3-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.